Phenyl beta-D-Glucuronide Methyl Ester
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Overview
Description
Phenyl beta-D-Glucuronide Methyl Ester is a chemical compound with the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol . It is an ester derivative of phenyl beta-D-glucuronide, which is a metabolite of phenol. This compound is often used in various scientific research applications due to its unique chemical properties and bio-compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl beta-D-Glucuronide Methyl Ester can be synthesized through the esterification of phenyl beta-D-glucuronide with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenyl beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Hydrolysis: Phenyl beta-D-glucuronide and methanol.
Oxidation: Phenolic compounds.
Substitution: Various ester derivatives
Scientific Research Applications
Phenyl beta-D-Glucuronide Methyl Ester has a wide range of applications in scientific research:
Mechanism of Action
Phenyl beta-D-Glucuronide Methyl Ester exerts its effects through enzymatic hydrolysis by beta-glucuronidase. In the presence of this enzyme, the ester bond is cleaved, releasing phenyl beta-D-glucuronide and methanol. The phenyl beta-D-glucuronide can then be further metabolized into volatile phenol, which can be detected using specialized sensors . This mechanism is particularly useful in cancer detection, where the presence of beta-glucuronidase in the tumor micro-environment facilitates the release of phenol, serving as a biomarker .
Comparison with Similar Compounds
Phenyl beta-D-Glucuronide: The parent compound, which lacks the ester group.
Methyl beta-D-Glucuronide: A similar ester compound with a different substituent on the phenyl ring.
Phenyl alpha-D-Glucuronide Methyl Ester: An isomer with a different configuration of the glucuronide moiety.
Uniqueness: Phenyl beta-D-Glucuronide Methyl Ester is unique due to its specific ester linkage and the presence of the phenyl group, which imparts distinct chemical properties and reactivity. Its ability to serve as a substrate for beta-glucuronidase and its application in cancer detection through induced volatolomics further highlight its uniqueness .
Properties
Molecular Formula |
C13H16O7 |
---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c1-18-12(17)11-9(15)8(14)10(16)13(20-11)19-7-5-3-2-4-6-7/h2-6,8-11,13-16H,1H3/t8-,9-,10+,11-,13+/m0/s1 |
InChI Key |
CFQIPXDWJGLLGH-XPORZQOISA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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